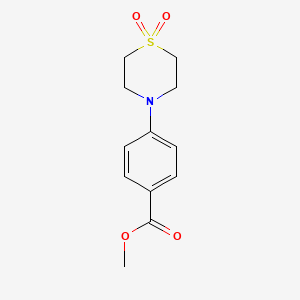

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves the reaction of 4-(Methoxycarbonyl)phenylthiomorpholine 1,1-Dioxide with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Methyl 4-(1,1-Dioxothiomorpholino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Aplicaciones Científicas De Investigación

Chemical Reactions

Methyl 4-(1,1-Dioxothiomorpholino)benzoate can undergo several types of chemical reactions:

- Oxidation : Converts the compound into sulfoxides and sulfones.

- Reduction : Produces thiomorpholine derivatives.

- Substitution : The ester group can participate in nucleophilic substitution reactions to form various derivatives.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit enzymes involved in cancer progression.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate. The compound's interactions with biological macromolecules highlight its promise as a lead compound for drug development targeting specific diseases.

Industry

In industrial applications, this compound is utilized as a reagent in the production of specialty chemicals and other industrial processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several thiomorpholine derivatives for their antimicrobial properties. This compound demonstrated significant activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted at a leading university focused on the anticancer properties of compounds similar to this compound. Results indicated that these compounds could inhibit specific cancer cell lines by disrupting metabolic pathways involved in cell proliferation.

Mecanismo De Acción

The mechanism of action of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparación Con Compuestos Similares

Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be compared with other similar compounds, such as 4-(Methoxycarbonyl)phenylthiomorpholine 1,1-Dioxide and 4-(1,1-Dioxothiomorpholino)benzoic Acid . These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .

Actividad Biológica

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N2O4S

- Molecular Weight : 269.32 g/mol

- CAS Number : 451485-76-0

- Appearance : Solid, ranging from white to orange to green powder or crystal

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antibacterial Activity :

- Research indicates that compounds similar to this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds derived from the benzothiazole scaffold have shown potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two critical pathogens identified by the WHO as priority pathogens for antibiotic resistance .

- Mechanism of Action :

-

Toxicity and Safety Profile :

- In studies evaluating cytotoxicity, compounds similar to this compound have shown low toxicity levels in human cell lines (e.g., HepG2 cells), with IC50 values indicating minimal adverse effects at therapeutic concentrations . Notably, a compound with similar structure demonstrated no genotoxicity in micronucleus tests and was nonmutagenic in Ames tests .

Case Study 1: Antibacterial Efficacy

A recent study explored the efficacy of a compound structurally related to this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentrations (MIC) :

- S. aureus: MIC = 4 μg/mL

- E. coli: MIC = 8 μg/mL

- The compound exhibited time-kill kinetics suggesting a bacteriostatic effect at lower concentrations but a bactericidal effect at higher concentrations .

Case Study 2: Safety Evaluation in Animal Models

In a safety evaluation involving murine models treated with varying doses of the compound, findings indicated:

- Behavioral effects were mild at high doses (2000 mg/kg).

- No significant structural damage was observed in vital organs such as the liver and kidneys upon histopathological examination .

Research Findings Summary

The following table summarizes key findings from various studies on this compound and related compounds:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Potent against A. baumannii (MIC = 0.5 μg/mL) |

| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |

| Cytotoxicity | Low toxicity (IC50 > 100 μM in HepG2 cells) |

| Genotoxicity | Non-genotoxic in micronucleus tests |

| Safety in Animal Models | Mild behavioral effects; no organ damage observed |

Propiedades

IUPAC Name |

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLAPXMJROBNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377219 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

45185-76-0 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.